Cas no 836660-06-1 (2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-)
![2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- structure](https://fr.kuujia.com/scimg/cas/836660-06-1x500.png)
836660-06-1 structure
Nom du produit:2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
Numéro CAS:836660-06-1
Le MF:C29H32O2
Mégawatts:412.563188552856
CID:1812092
2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- Propriétés chimiques et physiques
Nom et identifiant
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- 2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
- 2-Cyclopenten-1-one, 2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-
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- Piscine à noyau: 1S/C29H32O2/c1-18-15-24-25(29(5,6)14-13-28(24,3)4)17-22(18)19(2)21-9-7-20(8-10-21)16-23-26(30)11-12-27(23)31/h7-10,13-15,17,30H,2,11-12,16H2,1,3-6H3
- La clé Inchi: JCEFTWYOCOUCNE-UHFFFAOYSA-N
- Sourire: C1(=O)CCC(O)=C1CC1=CC=C(C(C2=C(C)C=C3C(=C2)C(C)(C)C=CC3(C)C)=C)C=C1
Propriétés expérimentales
- Dense: 1.098±0.06 g/cm3(Predicted)
- Point d'ébullition: 558.0±50.0 °C(Predicted)
- Le PKA: 4.65±0.30(Predicted)
2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy- Littérature connexe
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
836660-06-1 (2-Cyclopenten-1-one,2-[[4-[1-(5,8-dihydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]phenyl]methyl]-3-hydroxy-) Produits connexes
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